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Compound of Interest

Compound Name: 4-Benzyloxyphenylhydrazine

Cat. No.: B1269750 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-
benzyloxyphenylhydrazine, a key intermediate in the synthesis of various pharmaceutical

compounds. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data, along with the experimental protocols for these

analyses.

Spectroscopic Data
The following data pertains to 4-benzyloxyphenylhydrazine hydrochloride. The data for the

free base, 4-benzyloxyphenylhydrazine, is expected to be very similar, with the most

significant differences anticipated in the chemical shifts of the N-H protons and the adjacent

aromatic protons in the NMR spectrum, as well as the N-H stretching and bending frequencies

in the IR spectrum, due to the absence of the hydrochloride salt.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (600 MHz, DMSO-d₆)
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Chemical Shift (δ)
ppm

Multiplicity Integration Assignment

10.11 bs 3H -NHNH₃⁺

7.44 - 7.40 m 2H Ar-H

7.40 - 7.35 m 2H Ar-H

7.33 - 7.29 m 1H Ar-H

7.01 - 6.93 m 4H Ar-H

5.05 s 2H -OCH₂-

Note: In the free base, the broad singlet at 10.11 ppm, corresponding to the protonated

hydrazine group, would be replaced by separate, sharper signals for the -NH and -NH₂ protons

at a different chemical shift.

¹³C NMR (150 MHz, DMSO-d₆)
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Chemical Shift (δ) ppm Assignment

153.7 Ar-C

139.1 Ar-C

137.3 Ar-C

128.5 Ar-C

128.4 Ar-C

128.3 Ar-C

127.9 Ar-C

127.7 Ar-C

127.5 Ar-C

117.1 Ar-C

116.9 Ar-C

115.5 Ar-C

115.3 Ar-C

69.5 -OCH₂-

Infrared (IR) Spectroscopy
IR (ATR, pure) νₘₐₓ (cm⁻¹)[1][2]
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Wavenumber (cm⁻¹) Assignment

3232 N-H stretch

2906 (br) N-H stretch (salt)

2693 C-H stretch (aromatic)

1568 N-H bend

1508 C=C stretch (aromatic)

1242 C-O stretch (aryl ether)

1177 C-N stretch

Note: For the free base, the broad absorption at 2906 cm⁻¹ associated with the hydrochloride

salt would be absent. The N-H stretching region around 3232 cm⁻¹ might resolve into two

distinct bands for the symmetric and asymmetric stretches of the -NH₂ group.

Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS)[1][2]

Parameter Value

Ionization Mode EI (Electron Ionization)

Calculated m/z for C₁₃H₁₄N₂O 214.1106

Measured m/z 214.1110

Experimental Protocols
The following are generalized protocols for the acquisition of spectroscopic data for a solid

organic compound such as 4-benzyloxyphenylhydrazine. Instrument-specific parameters

may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation:
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Accurately weigh 5-10 mg of 4-benzyloxyphenylhydrazine hydrochloride.

Dissolve the sample in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g.,

DMSO-d₆).

Transfer the solution to a 5 mm NMR tube.

Instrument Setup:

Insert the sample into the NMR spectrometer.

Lock the spectrometer on the deuterium signal of the solvent.

Shim the magnetic field to achieve a homogeneous field, indicated by a sharp and

symmetrical lock signal.

Tune and match the probe for the desired nuclei (¹H and ¹³C).

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Typical parameters

include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of

scans to achieve a good signal-to-noise ratio.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger

number of scans and a longer relaxation delay (e.g., 2-5 seconds) are typically required

due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing:

Apply a Fourier transform to the acquired free induction decay (FID).

Phase the resulting spectrum.

Calibrate the chemical shift scale using the residual solvent peak as an internal reference

(DMSO at δ 2.50 for ¹H and δ 39.52 for ¹³C).

Integrate the signals in the ¹H NMR spectrum.
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Fourier-Transform Infrared (FT-IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Ensure the ATR crystal (e.g., diamond or germanium) is clean by wiping it with a suitable

solvent (e.g., isopropanol) and allowing it to dry completely.

Place a small amount of the solid 4-benzyloxyphenylhydrazine hydrochloride sample

directly onto the ATR crystal.

Apply pressure using the instrument's pressure arm to ensure good contact between the

sample and the crystal.

Data Acquisition:

Collect a background spectrum of the empty, clean ATR crystal. This will be automatically

subtracted from the sample spectrum.

Collect the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-

to-noise ratio. A resolution of 4 cm⁻¹ is generally sufficient for routine analysis.

Data Processing:

The software automatically performs a background subtraction.

The resulting spectrum is typically displayed in terms of transmittance or absorbance

versus wavenumber (cm⁻¹).

Identify and label the characteristic absorption bands.

High-Resolution Mass Spectrometry (HRMS)
Sample Preparation:

Prepare a dilute solution of 4-benzyloxyphenylhydrazine in a suitable volatile solvent

(e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

Further dilute this stock solution to a final concentration in the low µg/mL to ng/mL range.
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Instrument Setup:

The specific method of sample introduction will depend on the instrument (e.g., direct

infusion, or coupled with a chromatographic system like GC or LC). For a pure compound,

direct infusion is common.

Select the appropriate ionization method (e.g., Electron Ionization - EI, or Electrospray

Ionization - ESI). EI is suitable for relatively volatile and thermally stable compounds.

Calibrate the mass analyzer using a known calibration standard to ensure high mass

accuracy.

Data Acquisition:

Introduce the sample into the mass spectrometer.

Acquire the mass spectrum over a relevant mass-to-charge (m/z) range.

Ensure the resolving power is set sufficiently high to enable accurate mass measurement

and elemental composition determination.

Data Analysis:

Determine the accurate m/z of the molecular ion peak.

Use the instrument's software to calculate the elemental composition corresponding to the

measured accurate mass. This will confirm the molecular formula of the compound.

Visualizations
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound.
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Caption: Workflow for Spectroscopic Analysis of 4-Benzyloxyphenylhydrazine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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